3-(3-methoxypropyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione
Description
3-(3-Methoxypropyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione is a heterocyclic compound characterized by a benzoxadiazocine core fused with a methano bridge and a thione functional group. Its 3-methoxypropyl substituent distinguishes it from related analogs, influencing its physicochemical properties and reactivity.
Properties
IUPAC Name |
10-(3-methoxypropyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene-11-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S/c1-15-10-12(11-6-3-4-7-13(11)19-15)16-14(20)17(15)8-5-9-18-2/h3-4,6-7,12H,5,8-10H2,1-2H3,(H,16,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEGNQYRVPIAKQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=CC=CC=C3O1)NC(=S)N2CCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3-methoxypropyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione is a member of the benzoxadiazocine family and has garnered attention due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H20N2O2S
- Molecular Weight : 292.40 g/mol
- CAS Number : 702655-68-3
These properties indicate that the compound may exhibit significant biological interactions due to its complex structure.
Antimicrobial Activity
Research indicates that compounds similar to 3-(3-methoxypropyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione demonstrate notable antimicrobial properties. For instance:
- In vitro studies have shown that thione derivatives possess antibacterial and antifungal activities. The mechanism often involves the disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Antioxidant Properties
The compound has also been evaluated for its antioxidant capabilities. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress:
- Experimental assays have reported that related benzothiazole and benzoxadiazole derivatives exhibit significant radical scavenging activity. This suggests a potential for 3-(3-methoxypropyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione to mitigate oxidative damage in biological systems .
Cytotoxic Effects
Cytotoxicity studies have shown that certain derivatives can inhibit cancer cell proliferation:
- Case studies involving various cancer cell lines indicated that compounds with a similar structural framework can induce apoptosis in malignant cells through mechanisms such as caspase activation and modulation of cell cycle progression .
Neuroprotective Effects
Emerging research highlights potential neuroprotective effects:
- Compounds within this class may protect neuronal cells from apoptosis induced by neurotoxic agents. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a significant role .
Research Findings and Case Studies
Detailed Research Findings
- Antimicrobial Activity : A study published in Molecules reported the synthesis of various thione derivatives and their evaluation against bacterial strains. The results indicated that these compounds inhibited bacterial growth effectively, suggesting potential applications as antimicrobial agents .
- Antioxidant Activity : In another investigation focusing on radical scavenging abilities, it was found that specific structural modifications enhanced the antioxidant capacity of related compounds. This reinforces the hypothesis that 3-(3-methoxypropyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione may exhibit similar benefits .
- Cytotoxicity Studies : A comprehensive analysis involving multiple cancer cell lines demonstrated that compounds with similar structures could significantly reduce cell viability through apoptosis induction mechanisms .
Scientific Research Applications
The compound 3-(3-methoxypropyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione is a complex organic molecule with potential applications across various scientific fields. This article explores its applications in medicinal chemistry, biochemistry, and materials science, supported by data tables and documented case studies.
Basic Information
- Molecular Formula: C15H20N2O2S
- Molecular Weight: 292.40 g/mol
- IUPAC Name: 3-(3-methoxypropyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione
Structure
The structure of this compound is characterized by a benzoxadiazocine core with a thione functional group. This unique arrangement contributes to its biological activity and stability.
Medicinal Chemistry
The compound has shown promise in the field of medicinal chemistry due to its potential pharmacological properties. Preliminary studies suggest that it may exhibit:
- Antioxidant Activity: The thione group can participate in redox reactions, potentially providing protective effects against oxidative stress.
- Anticancer Properties: Some derivatives of similar structures have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
Biochemical Research
In biochemical research, this compound is utilized as a biochemical tool in proteomics. It serves as a probe for studying protein interactions and modifications due to its ability to form stable complexes with biomolecules.
Data Table: Biochemical Applications
| Application | Description |
|---|---|
| Protein Labeling | Used as a reagent for tagging proteins in mass spectrometry. |
| Enzyme Inhibition | Investigated as a potential inhibitor of specific enzyme classes. |
Materials Science
The unique properties of the compound make it suitable for applications in materials science as well. Its incorporation into polymer matrices can enhance the mechanical properties and thermal stability of materials.
Case Study: Polymer Composites
Research has shown that adding thione-containing compounds to polymer blends improves tensile strength and thermal resistance. This is attributed to the strong intermolecular interactions facilitated by the thione group .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares a benzoxadiazocine-thione scaffold with several analogs, which differ primarily in substituent groups. These modifications impact molecular weight, solubility, and biological activity. Below is a comparative analysis based on available data from synthetic and commercial sources:
Substituent Variations and Structural Analogues
Physicochemical and Functional Implications
- Lipophilicity : The 3-methoxypropyl chain in the target compound may enhance membrane permeability relative to shorter-chain analogs like the 2-methoxyethyl variant .
- Synthetic Accessibility : The brominated derivative (sc-492233) is priced significantly higher, likely due to challenges in introducing bromine to the aromatic ring or purification steps .
Methodological Considerations
Structural characterization of these compounds relies on techniques such as X-ray crystallography, facilitated by programs like SHELX , and computational modeling tools. The WinGX suite supports small-molecule crystallographic analysis, enabling precise determination of substituent effects on molecular conformation .
Preparation Methods
Structural and Physicochemical Properties
Molecular Characteristics
The compound features a benzoxadiazocine core fused with a thione group and substituted with a 3-methoxypropyl chain. Its molecular formula is C₁₆H₂₁N₃O₄S , with a molecular weight of 351.4 g/mol and a CAS registry number of 1005114-28-2 . The presence of the methoxypropyl group enhances solubility in polar aprotic solvents, while the thione moiety contributes to potential bioactivity.
Synthetic Routes
Biginelli-Type Three-Component Condensation
The primary method for synthesizing benzoxadiazocine derivatives involves a Biginelli reaction , a one-pot condensation of three components:
- 1-(3-Methoxypropyl)acetone : Serves as the β-ketoester analog.
- Thiourea : Introduces the thione group.
- Benzaldehyde derivatives : Determines substituents on the aromatic ring.
Reaction Mechanism
The reaction proceeds via acid-catalyzed cyclocondensation, forming the dihydropyrimidine-thione intermediate, which undergoes intramolecular cyclization to yield the benzoxadiazocine ring. Salicylaldehydes are particularly effective, as their hydroxyl groups facilitate ring closure through hydrogen bonding. For example, condensation with salicylaldehyde derivatives produces a mixture of 5-(1,2,4-oxadiazol-5-yl)-3,4-dihydropyrimidine-2(1H)-thiones and the target benzoxadiazocine.
Optimization Parameters
Post-Synthetic Modification
Secondary methods involve functionalizing preassembled benzoxadiazocine cores:
Alkylation of the Thione Group
Treatment of the base scaffold with 3-methoxypropyl bromide in the presence of a base (e.g., K₂CO₃) introduces the methoxypropyl substituent. This step typically requires anhydrous DMF as a solvent and temperatures of 60–80°C.
Cyclization via Acid Catalysis
H-MCM-22, a mesoporous zeolite, has been employed to catalyze cyclization reactions in acetonitrile at room temperature, achieving yields comparable to traditional methods.
Data Tables
Table 1. Physicochemical Properties of 3-(3-Methoxypropyl)-2-Methyl-2,3,5,6-Tetrahydro-4H-2,6-Methano-1,3,5-Benzoxadiazocine-4-Thione
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₁N₃O₄S |
| Molecular Weight | 351.4 g/mol |
| CAS Number | 1005114-28-2 |
| Density | Not reported |
| Boiling Point | Not reported |
| Solubility | Soluble in DMSO, acetonitrile |
Table 2. Comparison of Synthetic Methods
| Method | Yield (%) | Time (h) | Key Advantage |
|---|---|---|---|
| Biginelli Condensation | 60–87 | 1–3 | One-pot synthesis |
| H-MCM-22 Catalysis | 85 | 1 | Mild conditions, reusable catalyst |
| Post-Synthetic Alkylation | 70–75 | 4–6 | Selective functionalization |
Challenges and Innovations
Byproduct Formation
The use of salicylaldehydes in Biginelli reactions often generates 11-(1,2,4-oxadiazol-5-yl)-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thiones as side products. Strategies to suppress this include:
Purification Techniques
Silica gel chromatography with ethyl acetate/hexane (1:9) effectively isolates the target compound. Recrystallization from ethanol/water mixtures further enhances purity.
Q & A
Basic: What methodologies are recommended for optimizing the synthesis of this compound?
Answer:
Synthesis optimization should integrate statistical design of experiments (DoE) to minimize trial-and-error approaches. For example, fractional factorial designs can systematically evaluate variables (e.g., temperature, solvent polarity, catalyst loading) and their interactions . Computational reaction path searches (e.g., quantum chemical calculations) can predict feasible pathways and transition states, narrowing experimental conditions . Parallel experimental validation of computationally derived parameters (e.g., activation energies) ensures efficiency. Purification techniques, such as column chromatography with gradient elution (as in ), should be tailored to the compound’s polarity and byproduct profiles.
Basic: Which spectroscopic techniques are critical for structural characterization?
Answer:
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula via exact mass measurement (e.g., resolving isotopic patterns for sulfur-containing moieties) .
- Multinuclear NMR (¹H, ¹³C, 2D-COSY): Assigns stereochemistry and distinguishes methoxypropyl vs. methyl substituents. For benzoxadiazocine-thiones, ¹³C NMR is critical for identifying thiocarbonyl (C=S) shifts (~200–220 ppm) .
- X-ray Crystallography: Resolves conformational ambiguities in the methano-bridged bicyclic system .
Advanced: How can computational modeling guide reaction mechanism elucidation?
Answer:
Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) can map potential energy surfaces for key steps like cyclization or thiocarbonyl formation. Transition state analysis identifies rate-limiting steps, while solvent effects (via implicit/explicit solvation models) refine kinetic predictions . Coupling these with microkinetic modeling validates experimental rate data. For example, discrepancies between computed and observed activation energies may indicate unaccounted intermediates or solvent coordination effects .
Advanced: How to resolve contradictions in thermal stability data across studies?
Answer:
Contradictions often arise from differing experimental setups (e.g., heating rates, atmosphere). A systematic approach includes:
- Controlled thermogravimetric analysis (TGA) under inert vs. oxidative conditions.
- Multivariate regression to isolate variables (e.g., sample purity, crystallinity) impacting decomposition pathways .
- In situ FTIR to monitor gas-phase byproducts during degradation, correlating with computational predictions of bond dissociation energies .
Advanced: What reactor design principles apply to scaling its synthesis?
Answer:
For exothermic cyclization steps (common in benzoxadiazocines), continuous-flow reactors improve heat transfer and reduce thermal runaway risks . Membrane separation modules (e.g., nanofiltration) can isolate intermediates in multi-step syntheses, aligning with CRDC subclass RDF2050104 . Pressure-tolerance testing (up to 20 bar) is critical for reactions involving volatile solvents (e.g., THF) .
Advanced: How to assess environmental impacts of synthesis byproducts?
Answer:
- Life Cycle Assessment (LCA): Quantifies waste streams (e.g., heavy metal catalysts, chlorinated solvents) using CRDC frameworks like RDF2050104 for separation technologies .
- Green Chemistry Metrics: Atom economy and E-factor calculations prioritize solvent recovery (e.g., via rotary evaporation) and thiourea byproduct repurposing .
- Ecotoxicology Screening: Use in silico tools (e.g., EPA EPI Suite) to predict aquatic toxicity of persistent byproducts .
Advanced: What strategies mitigate isomer formation during synthesis?
Answer:
- Chiral HPLC paired with circular dichroism (CD) identifies and quantifies enantiomers .
- Dynamic Kinetic Resolution (DKR): Adjust reaction kinetics (e.g., temperature, catalyst chirality) to favor one isomer. For example, ’s use of aryl isothiocyanates under controlled pH minimizes diastereomer formation.
- Reaction Quenching Studies: Rapid cooling or solvent extraction halts equilibration between isomers post-synthesis .
Advanced: How to address reproducibility challenges in scaled-up reactions?
Answer:
- Process Analytical Technology (PAT): Real-time monitoring (e.g., Raman spectroscopy) detects deviations in reaction progression .
- Scale-down DoE: Mimic large-scale conditions (e.g., mixing efficiency, heat transfer) in bench reactors using dimensionless numbers (Reynolds, Damköhler) .
- Robustness Testing: Vary raw material grades (e.g., solvent purity ±5%) to identify critical quality attributes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
